molecular formula C12H22N4O7 B10841367 2,4-Deoxy-4-guanidino-5-N-acetyl-neuraminic acid

2,4-Deoxy-4-guanidino-5-N-acetyl-neuraminic acid

Cat. No.: B10841367
M. Wt: 334.33 g/mol
InChI Key: DAAUVSVERFXBSX-IHICSVBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is a synthetic derivative of neuraminic acid, a key component in the structure of sialic acids Sialic acids are found on the surface of cells and play crucial roles in cellular recognition, signaling, and pathogen interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid typically involves multiple steps starting from neuraminic acid or its derivatives. The key steps include:

    Protection of Functional Groups: Protecting groups are used to shield reactive sites on the neuraminic acid molecule.

    Introduction of Guanidino Group: The guanidino group is introduced at the 4-position through a series of reactions involving intermediates such as isothiourea.

    Deprotection and Acetylation: The protecting groups are removed, and the molecule is acetylated at the 5-position to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as using genetically engineered microorganisms to produce neuraminic acid derivatives, followed by chemical modification to introduce the guanidino and acetyl groups. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can modify the guanidino group or other functional groups.

    Substitution: The guanidino group can participate in substitution reactions, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield keto derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is significant in studying cell surface interactions. It can be used to probe the roles of sialic acids in cellular recognition and signaling processes.

Medicine

In medicine, the compound is being investigated for its antiviral properties, particularly against influenza viruses. It acts as a neuraminidase inhibitor, preventing the release of new viral particles from infected cells .

Industry

Industrially, the compound can be used in the production of antiviral drugs and as a research tool in the development of new therapeutic agents.

Mechanism of Action

The primary mechanism of action for 2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is its inhibition of neuraminidase, an enzyme crucial for the replication of influenza viruses. By binding to the active site of neuraminidase, the compound prevents the cleavage of sialic acids from glycoproteins, thereby inhibiting the release of new viral particles and halting the spread of infection .

Comparison with Similar Compounds

Similar Compounds

    Zanamivir: Another neuraminidase inhibitor used in the treatment of influenza.

    Oseltamivir: A widely used antiviral drug that also targets neuraminidase.

    Peramivir: An intravenous neuraminidase inhibitor for severe influenza cases.

Uniqueness

2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is unique due to its specific structural modifications, which enhance its binding affinity and specificity for neuraminidase. This makes it a promising candidate for developing new antiviral therapies, especially in cases where resistance to existing drugs is a concern .

Properties

Molecular Formula

C12H22N4O7

Molecular Weight

334.33 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-4-(diaminomethylideneamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C12H22N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h5-10,17,19-20H,2-3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,7+,8+,9+,10+/m0/s1

InChI Key

DAAUVSVERFXBSX-IHICSVBISA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@H](O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)C(=O)O)N=C(N)N

Origin of Product

United States

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